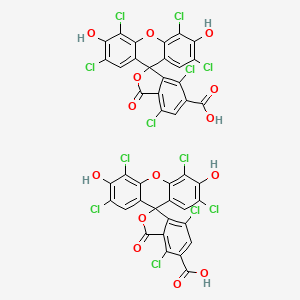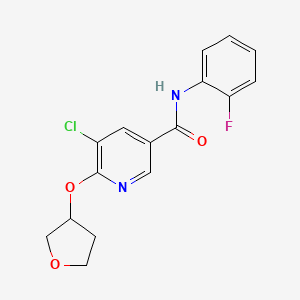
N-(2-(benzylthio)ethyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure made up of a benzene ring fused to a pyrimidine ring . The molecule also contains a carboxamide group (-CONH2), a thioether group (R-S-R’), and a ketone group (C=O). These functional groups could potentially influence the compound’s reactivity and interactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the quinazoline, carboxamide, thioether, and ketone functional groups. These groups could potentially form various intra- and intermolecular interactions, affecting the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, the thioether group could engage in oxidation reactions, and the ketone group could participate in various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like carboxamide and ketone could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Silver (I) Extraction Efficiency
The compound has been studied for its efficiency in extracting Silver (I) ions. The electronic effects at the 4-aryl position in malonamide derivatives, which share a similar structure to our compound of interest, have shown significant effects on selectivity during the extraction process. Specifically, the 4-methoxy analogue was found to be the most selective .
Silver (I) Binding Studies
Binding studies have indicated that certain malonamide derivatives, akin to the compound , can bind to Silver (I) in a 1:1 fashion, suggesting a tetrahedral coordination type. This implies potential applications in the development of new materials or sensors for silver ions .
Steric and Electronic Effects
Research has demonstrated that steric hindrance near the sulfur donor atoms and the methylene center can affect the extraction efficiency and selectivity for Silver (I). This knowledge can be applied to fine-tune the compound for specific metal recovery processes .
Metal Recovery from Aqueous Solutions
The compound’s derivatives have been tested for their ability to recover Ag+ from ternary aqueous solutions also containing Cu2+ and Pb2+. This showcases the potential for the compound to be used in the selective recovery of metals, which is crucial for recycling processes .
Coordination Chemistry
The compound’s ability to form specific coordination complexes with metals can be leveraged in coordination chemistry to synthesize novel materials with desired properties for industrial applications .
Development of Extraction Protocols
The research into the compound’s selectivity and efficiency in metal extraction can contribute to the development of more efficient, metal-selective, and cost-effective recovery processes. This is particularly relevant for the increasing demand for precious metals in electronics and jewelry .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(benzylthio)ethyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 2-(benzylthio)ethylamine with 4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the addition of a pentyl group to the nitrogen atom of the quinazoline ring and the formation of a carboxamide group at the 7-position of the quinazoline ring.", "Starting Materials": [ "2-(benzylthio)ethylamine", "4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Pentylamine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Methanol (MeOH)", "Ethyl acetate (EtOAc)", "Acetic acid (AcOH)", "Sodium bicarbonate (NaHCO3)", "Water (H2O)" ], "Reaction": [ "Step 1: 2-(benzylthio)ethylamine is condensed with 4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of DCC and DIPEA in DMF to form the corresponding amide intermediate.", "Step 2: Pentylamine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to allow for the formation of the desired product.", "Step 3: The reaction mixture is then quenched with methanol and the resulting precipitate is filtered and washed with methanol to obtain the crude product.", "Step 4: The crude product is purified by column chromatography using ethyl acetate as the eluent to obtain the pure product.", "Step 5: The pure product is then treated with a mixture of acetic acid and sodium bicarbonate to remove any remaining impurities and obtain the final product." ] } | |
Numéro CAS |
438574-36-8 |
Formule moléculaire |
C23H27N3O2S2 |
Poids moléculaire |
441.61 |
Nom IUPAC |
N-(2-benzylsulfanylethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H27N3O2S2/c1-2-3-7-13-26-22(28)19-11-10-18(15-20(19)25-23(26)29)21(27)24-12-14-30-16-17-8-5-4-6-9-17/h4-6,8-11,15H,2-3,7,12-14,16H2,1H3,(H,24,27)(H,25,29) |
Clé InChI |
GQAXTDRQAPZBTB-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)NC1=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide](/img/structure/B2858867.png)

![6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2858869.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2858871.png)
![Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B2858873.png)
![Tert-butyl N-[(3-fluorosulfonyloxyphenyl)methyl]carbamate](/img/structure/B2858875.png)
![6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine](/img/structure/B2858876.png)
![ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2858879.png)
![4-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2858880.png)
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2858881.png)
![6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2858883.png)
